molecular formula C6H14N2O2 B14656975 Propyl-3-hydroxypropylnitrosamine CAS No. 40911-00-0

Propyl-3-hydroxypropylnitrosamine

Cat. No.: B14656975
CAS No.: 40911-00-0
M. Wt: 146.19 g/mol
InChI Key: JMADQOSLSDTSPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl-3-hydroxypropylnitrosamine typically involves the nitrosation of secondary amines with nitrite under acidic conditions . The reaction can be represented as follows:

R2NH+NO2+H+R2N-NO+H2O\text{R}_2\text{NH} + \text{NO}_2^- + \text{H}^+ \rightarrow \text{R}_2\text{N-NO} + \text{H}_2\text{O} R2​NH+NO2−​+H+→R2​N-NO+H2​O

where ( \text{R}_2\text{NH} ) represents the secondary amine, and ( \text{NO}_2^- ) is the nitrite ion .

Industrial Production Methods

Industrial production of nitrosamines, including this compound, often involves similar nitrosation reactions but on a larger scale. The process requires stringent control of reaction conditions to minimize the formation of unwanted by-products and to ensure the safety of the production environment .

Chemical Reactions Analysis

Types of Reactions

Propyl-3-hydroxypropylnitrosamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like hydrochloric acid for nitrosation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction typically yields the corresponding amine .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Propyl-3-hydroxypropylnitrosamine include:

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosodiisopropylamine (NDIPA)
  • N-Nitrosoethylisopropylamine (NEIPA)
  • N-Nitrosodibutylamine (NDBA)

Uniqueness

This compound is unique due to its specific structure, which includes a hydroxyl group and a propyl chain. This structure influences its reactivity and the types of reactions it undergoes compared to other nitrosamines .

Properties

CAS No.

40911-00-0

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

N-(3-hydroxypropyl)-N-propylnitrous amide

InChI

InChI=1S/C6H14N2O2/c1-2-4-8(7-10)5-3-6-9/h9H,2-6H2,1H3

InChI Key

JMADQOSLSDTSPF-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCCO)N=O

Origin of Product

United States

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